REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][CH3:9])([CH2:6][NH2:7])[CH2:4][NH2:5])[CH3:2].OO.[O-]Cl.[Na+]>O.CO>[CH2:1]([C:3]1([CH2:8][CH3:9])[CH2:6][N:7]=[N:5][CH2:4]1)[CH3:2] |f:2.3|
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CN)(CN)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h. at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
EXTRACTION
|
Details
|
Extraction with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over Na2SO4 and evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded 3.51 g of a clear, yellow liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(CN=NC1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |